N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide
Description
N-[2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring dual thiophene rings and sulfonamide functional groups. Its structure includes a central ethyl chain substituted with two thiophene-2-sulfonyl moieties and a terminal thiophene-2-sulfonamide group (Figure 1).
The compound’s structural complexity suggests moderate hydrophobicity due to the thiophene rings, which may influence solubility and membrane permeability. Such properties are critical for drug-like molecules targeting intracellular pathways.
Properties
IUPAC Name |
N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S5/c16-23(17,13-5-2-8-21-13)12(11-4-1-7-20-11)10-15-24(18,19)14-6-3-9-22-14/h1-9,12,15H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFFJVPODRETDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide, a multi-step synthesis involving the formation of thiophene rings followed by sulfonation and amide formation is likely employed. Specific reaction conditions such as the use of phosphorus pentasulfide (P4S10) for sulfurization and basic conditions for condensation reactions are typical .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of sulfonyl groups to thiols or sulfides.
Substitution: Electrophilic substitution reactions on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual thiophene-sulfonamide architecture distinguishes it from analogues like XIE57 (trimethoxybenzyl substituents) and N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide (charged side chain).
Physicochemical Properties
Comparative physicochemical data derived from NMR and chromatographic analyses:
Key Observations :
- The target compound’s higher logP (3.2 vs.
- Polar substituents (e.g., dimethylaminoethyl in ) enhance water solubility, a critical factor for bioavailability .
Antimicrobial Activity
Enzyme Inhibition
Key Observations :
- The target compound’s lack of charged or nitro groups may reduce antimicrobial efficacy compared to quinolone hybrids .
- Dual sulfonamide groups could enhance enzyme binding affinity, as seen in anthrax lethal factor inhibitors .
Structure-Activity Relationship (SAR) Trends
Thiophene Substitution : Electron-withdrawing groups (e.g., sulfonamide) enhance stability and target binding .
Side Chain Flexibility : Bulky substituents (e.g., trimethoxybenzyl in XIE57 ) improve selectivity but reduce solubility .
Hybrid Architectures: Integration with quinolones or benzothiazoles broadens bioactivity spectra .
Biological Activity
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide is a complex organic compound with notable biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes thiophene and sulfonamide functional groups. This configuration is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₇N₁O₄S₃ |
| Molecular Weight | 407.5 g/mol |
| CAS Number | 896349-72-7 |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it acts as an inhibitor of carbonic anhydrase (CA), a crucial enzyme in many physiological processes. Research indicates that thiophene-based sulfonamides exhibit noncompetitive inhibition against human carbonic anhydrase isoenzymes (hCA-I and hCA-II), which are pivotal in regulating acid-base balance and fluid secretion in the body .
Key Findings:
- Inhibition Potency : The compound demonstrated IC₅₀ values ranging from 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II, indicating strong inhibitory effects at low concentrations .
- Binding Mechanism : Molecular docking studies suggest that the sulfonamide and thiophene moieties play significant roles in enzyme inhibition by interacting outside the catalytic active site .
Anticancer Activity
Research has shown that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. In vitro studies revealed that several newly synthesized thiophene derivatives, including those with sulfonamide groups, demonstrated significant anticancer properties against human breast cancer cells (MCF7), with IC₅₀ values indicating effective cytotoxicity compared to standard treatments like doxorubicin .
Anti-inflammatory Effects
Thiophene compounds have been noted for their anti-inflammatory properties. Studies indicate that certain thiophenes can inhibit nitric oxide (NO) production in macrophages, which is a critical mediator of inflammation. For instance, specific thiophene derivatives showed IC₅₀ values of 79.5 µM and 98.5 µM against LPS-induced NO production in murine microglial cells .
Case Studies and Research Findings
- Carbonic Anhydrase Inhibition :
- Anticancer Screening :
- Anti-inflammatory Potential :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : A key route involves coupling reactions using palladium catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) under microwave irradiation (60°C, 10 min, 300 W), as demonstrated in sulfonamide-thiophene derivatives . Work-up procedures include extraction with EtOAc, sequential washing with HCl, brine, and NaHCO3, followed by drying over Na2SO4. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of bromo-derivatives to aryl ethynyl reagents) and catalyst loading (5 mol% CuI). Microwave-assisted synthesis enhances efficiency compared to traditional reflux methods .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
